2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol
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Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, also known as 2,3-dihydro-1,4-benzodioxin-2-ol (DHBD), is a synthetic compound commonly used in laboratory experiments. It is a colorless, slightly viscous liquid with a faint odor. DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects.
Scientific Research Applications
DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mechanism Of Action
DHBD acts as an agonist of the G-protein coupled receptor GPR40, which is involved in glucose-sensing and insulin secretion. It has also been found to bind to several other receptors, such as the serotonin 5-HT3 receptor, the dopamine D2 receptor, and the histamine H1 receptor.
Biochemical and Physiological Effects
DHBD has been found to have a variety of biochemical and physiological effects. It has been shown to activate the production of insulin in the pancreas, which can help regulate blood sugar levels. It has also been found to have anti-inflammatory and antioxidant effects, and to modulate the release of neurotransmitters.
Advantages And Limitations For Lab Experiments
DHBD has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. However, it has a low solubility in water, meaning that it may not be suitable for certain experiments.
Future Directions
The potential applications of DHBD are still being explored. Possible future directions include further research into its therapeutic potential for the treatment of various diseases, as well as its use in the development of new materials and drugs. Additionally, further research into its biochemical and physiological effects may reveal new insights into its mechanism of action.
Synthesis Methods
DHBD is synthesized through the reaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol1,4-benzodioxin and propan-2-ol. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid, to produce DHBD. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-6,10,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSAUBFZUGGSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1COC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol |
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